molecular formula C15H15N3O6 B5529509 N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide

Cat. No.: B5529509
M. Wt: 333.30 g/mol
InChI Key: VHRWYORLGJVRPZ-LZYBPNLTSA-N
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Description

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a furan ring, a nitrophenyl group, and a carboxamide group. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide typically involves the condensation of 4,5-dimethoxy-2-nitrobenzaldehyde with 2-methylfuran-3-carboxamide in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving refluxing in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitrophenyl group plays a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(4,5-dimethoxy-2-nitrophenyl)methylideneamino]-2-methylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O6/c1-9-11(4-5-24-9)15(19)17-16-8-10-6-13(22-2)14(23-3)7-12(10)18(20)21/h4-8H,1-3H3,(H,17,19)/b16-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRWYORLGJVRPZ-LZYBPNLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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